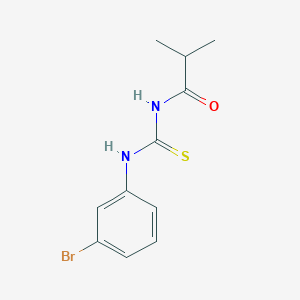
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is a chemical compound used in scientific research. It is a quinoline derivative that has shown potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate in lab experiments is its potential therapeutic effects in various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is the limited information available on the compound's mechanism of action.
Zukünftige Richtungen
In the future, further research is needed to fully understand the mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate. Additionally, more studies are needed to investigate the compound's potential therapeutic effects in various diseases. It would also be interesting to explore the compound's pharmacokinetics and toxicity in animal models. Finally, the synthesis method of this compound could be optimized to improve the yield and reduce the cost of production.
Conclusion:
This compound is a quinoline derivative that has shown potential as a therapeutic agent in various diseases. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been investigated in vitro and in vivo. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate involves the reaction of 6-chloro-4-aminoquinoline with 2-hydroxy-5-nitroaniline in the presence of an acid catalyst. The resulting product is then treated with ethyl chloroformate to give the final compound. The yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate has been investigated for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied in vitro and in vivo and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C18H14ClN3O5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-(2-hydroxy-5-nitroanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)13-9-20-14-5-3-10(19)7-12(14)17(13)21-15-8-11(22(25)26)4-6-16(15)23/h3-9,23H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
RITWMBJIZHOPPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)



